![molecular formula C12H11ClO2 B2878796 [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol CAS No. 443289-37-0](/img/structure/B2878796.png)

[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

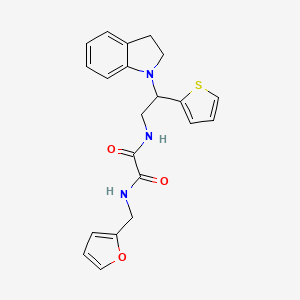

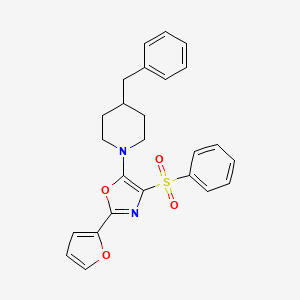

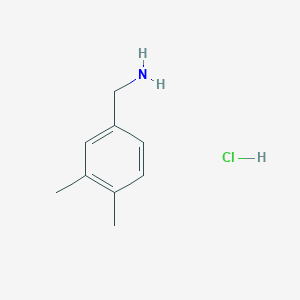

“[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 . It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring attached to a methanol group and a 3-chloro-2-methylphenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 222.67 and a molecular formula of C12H11ClO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This methodology highlights efficient yields, high selectivity, and the advantages of low catalyst loading and fast reaction times, demonstrating its utility in creating compounds that might have pharmaceutical relevance or material applications (B. Reddy et al., 2012).

Catalytic Transformations

The compound has been used as a substrate in the presence of phosphomolybdic acid, showcasing a highly efficient solid acid catalyst system for the synthesis of trans-4,5-disubstituted cyclopentenones. This process is noted for its good yields, high selectivity, and brief reaction time, which are beneficial for synthesizing cyclopentenone derivatives that could be integral to various synthetic organic chemistry applications (B. Reddy et al., 2012).

Novel Cyclization Reactions

Additionally, it has been involved in InCl3-promoted novel Prins cyclization reactions for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis path offers a novel series of cis-fused trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives, marking the first report of such synthesis via Prins cyclization. The products obtained could have implications in the development of new materials or bioactive molecules (B. Reddy et al., 2012).

Enantioselective Transformations

Research also encompasses enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including 5-substituted derivatives. These transformations, facilitated by an iridium-catalyzed transfer hydrogenation, yield optically enriched products. Such enantioselective processes are crucial for the synthesis of compounds that may find use in pharmaceuticals, demonstrating the importance of chiral molecules in drug development and synthesis (Benjamin Bechem et al., 2010).

Photochemical Applications

The compound has been explored in photochemical preparations, such as the synthesis of 2-Dimethylaminophenylfurans, illustrating its versatility in creating compounds that might be useful in the development of new organic photovoltaic materials or light-responsive compounds (B. Guizzardi et al., 2000).

Properties

IUPAC Name |

[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZXQZNFEJIIPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2878719.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)